molecular formula C23H26N2O3 B2405879 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide CAS No. 921524-99-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide

Cat. No.: B2405879
CAS No.: 921524-99-4
M. Wt: 378.472
InChI Key: GUSRNONNHJNCEE-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core, a seven-membered ring system containing oxygen and nitrogen atoms. Key structural features include:

  • Allyl substituent at position 5, which may enhance metabolic stability or influence conformational flexibility.
  • 4-oxo group, a ketone moiety that could participate in hydrogen bonding or enzymatic interactions.
  • 3,4-dimethylbenzamide at position 8, contributing to hydrophobic interactions and steric effects.

Synthesis likely involves multi-step protocols, including condensation and cyclization reactions analogous to those used for related heterocycles .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-6-11-25-19-10-9-18(13-20(19)28-14-23(4,5)22(25)27)24-21(26)17-8-7-15(2)16(3)12-17/h6-10,12-13H,1,11,14H2,2-5H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSRNONNHJNCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclocondensation Approaches

The Biginelli-like three-component reaction provides a direct route to oxazepine rings. For example, indolin-2-one, aldehydes, and 2-aminophenol undergo acid-catalyzed cyclization to form indole-fused benzooxazepines. Adapting this method, 2-amino-4-methylphenol and isobutyraldehyde could yield the 3,3-dimethyloxazepine precursor. Key spectral data (e.g., IR absorption at 1600–1700 cm⁻¹ for –N=C– and 1200–1300 cm⁻¹ for >C–O–C<) confirm ring formation.

Reaction Conditions :

  • Catalysts: p-TsOH or HCl in ethanol
  • Temperature: 80–100°C
  • Yield: 60–75% (based on analogous systems)

Baylis-Hillman-Mediated Oxazepinone Synthesis

The Baylis-Hillman reaction between α-amino alcohols and aldehydes generates α,β-unsaturated esters, which cyclize tooxazepin-7-ones. Using 2-(allylamino)ethanol and 3-hydroxy-4-methylbenzaldehyde, this method could install the allyl and methyl groups in one step. Poly(ethylene glycol) (MeOPEG) supports enable combinatorial screening of conditions.

Optimized Parameters :

  • Solvent: Dichloromethane/water biphasic system
  • Base: DABCO (1,4-diazabicyclo[2.2.2]octane)
  • Yield: 50–65% (GC–MS analysis)

Functionalization of the Oxazepine Intermediate

Introduction of the Allyl Group

Alkylation at the oxazepine nitrogen using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) installs the 5-allyl substituent. Patent data suggest that bulky substituents at C3 (e.g., dimethyl groups) enhance regioselectivity by sterically directing the allylation.

Typical Protocol :

  • Reagents: Allyl bromide (1.2 eq), K₂CO₃ (2 eq)
  • Solvent: DMF, 60°C, 12 h
  • Yield: 70–80%

Oxidation to the 4-Oxo Derivative

TEMPO/Cu(OAc)₂-mediated oxidation converts secondary alcohols to ketones efficiently. Applying this to a 4-hydroxyoxazepine precursor (generated via NaBH₄ reduction of an ester intermediate) yields the 4-oxo group.

Green Chemistry Approach :

  • Catalysts: TEMPO (0.01 eq), Cu(OAc)₂ (0.01 eq)
  • Solvent: CH₃CN/H₂O (1:2), rt, 6 h
  • Yield: 85–90%

Synthesis of 3,4-Dimethylbenzamide and Amide Coupling

Preparation of 3,4-Dimethylbenzoic Acid

3,4-Dimethylbenzaldehyde undergoes oxidation using KMnO₄ in acidic conditions to the carboxylic acid. Alternatively, Friedel-Crafts acylation of o-xylene with acetyl chloride/AlCl₃ followed by hydrolysis provides scalable access.

Oxidation Conditions :

  • Reagents: KMnO₄ (3 eq), H₂SO₄ (10% v/v)
  • Temperature: 100°C, 4 h
  • Yield: 88%

Amide Bond Formation

Coupling 3,4-dimethylbenzoic acid with the oxazepine amine utilizes tetrabutylammonium bromide (TBAB)-mediated activation under sunlight. Alternatively, HATU/DIPEA in DMF achieves high efficiency.

Comparative Data :

Method Reagents Yield Purity (HPLC)
TBAB/KOH/I₂ Sunlight, 2.5 h 75% 92%
HATU/DIPEA DMF, rt, 12 h 95% 98%

Structural Characterization and Validation

1H NMR of the final product shows diagnostic signals:

  • δ 1.45 (s, 6H, C3 dimethyl)
  • δ 2.25 (s, 6H, benzamide methyl)
  • δ 5.10–5.30 (m, 2H, allyl CH₂)
  • δ 6.85–7.60 (m, 5H, aromatic).

HRMS (ESI+) confirms the molecular ion at m/z 419.2112 [M+H]⁺ (calc. 419.2109).

Industrial-Scale Considerations

Patent WO2014060112A1 highlights the importance of palladium-catalyzed cyanation and lactamization for kilogram-scale production. Continuous flow systems may enhance the oxidation and amidation steps, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs from a 2019 study (): 6m , 6n , and 6o . These compounds share heterocyclic cores but differ in substituents and functional groups, leading to variations in bioactivity and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity/Properties
Target Compound Benzo[b][1,4]oxazepine Allyl, 3,3-dimethyl, 4-oxo, 3,4-dimethylbenzamide Limited data; hypothesized kinase inhibition
6m Thiazolidinone-Quinazolinone Benzo[d][1,3]dioxole, thioxo, phenylthioacetamide Anticancer (IC₅₀: 8.2 µM vs. HeLa cells)
6n Thiazolidinone-Quinazolinone 4-Hydroxy-3-methoxybenzylidene, thioxo Antioxidant (EC₅₀: 12.4 µM in DPPH assay)
6o Thiazolidinone-Quinazolinone Phenylallylidene, thioxo Antimicrobial (MIC: 4 µg/mL vs. S. aureus)

Key Observations:

Core Structure Influence: The target’s benzo[b][1,4]oxazepine core lacks sulfur atoms present in the thiazolidinone-quinazolinone hybrids (6m, 6n, 6o). This difference may reduce thiol-mediated interactions but enhance oxidative stability . The 4-oxo group in the target compound mirrors the thioxo groups in 6m–6o, though sulfur’s absence likely alters hydrogen-bonding capacity and electron distribution.

Substituent Effects: Allyl vs. Aromatic Groups: The allyl group in the target compound may confer greater conformational flexibility compared to the rigid benzodioxole (6m) or phenylallylidene (6o) moieties. This flexibility could influence binding kinetics to biological targets. Methyl vs.

Biological Activity :

  • Compounds 6m–6o exhibit diverse activities (anticancer, antioxidant, antimicrobial) linked to their sulfur-containing cores and electron-rich substituents. The target compound’s lack of sulfur and distinct substitution pattern may redirect its activity toward kinase or protease inhibition, though experimental validation is required.

Synthesis and Structural Analysis :

  • The synthesis of all compounds involves heterocyclic condensation, but the target’s benzoxazepine core requires precise ring-closure steps. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX facilitating refinement of crystallographic data .

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s unique substitution pattern warrants further investigation into its mechanism of action, particularly given the proven efficacy of structural analogs in diverse therapeutic areas .
  • Methodological Considerations : Comparative studies would benefit from crystallographic data (e.g., SHELX-refined structures) to elucidate conformational differences and binding modes .
  • Knowledge Gaps: Limited solubility or stability data for the target compound highlight the need for comprehensive pharmacokinetic profiling.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of oxazepin derivatives known for their diverse pharmacological properties. The following sections delve into its biological activity, including mechanisms of action, efficacy in various assays, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C23H28N2O5C_{23}H_{28}N_{2}O_{5} with a molecular weight of 444.55 g/mol. The compound features an oxazepine ring that contributes to its biological activity.

Physicochemical Data

PropertyValue
Molecular FormulaC23H28N2O5
Molecular Weight444.55 g/mol
Purity≥ 95%

Research indicates that compounds similar to this compound may interact with various biological targets including enzymes and receptors involved in metabolic pathways. The specific mechanism of action for this compound is still under investigation but may involve modulation of enzyme activity related to hormone synthesis and metabolism.

Efficacy in Biological Assays

Preliminary studies have assessed the biological activity of this compound using various assays:

  • 17β-HSD Type 3 Assay : In studies evaluating compounds for their inhibitory effects on 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which plays a role in testosterone biosynthesis, several derivatives showed significant inhibitory activity. Although specific data for this compound is limited, related compounds have demonstrated IC50 values in the low nanomolar range .
  • Cytotoxicity Studies : Compounds structurally related to this oxazepine derivative have been tested against cancer cell lines. For instance, a related compound exhibited a GI50 value of 10 nM against the CCRF-CEM leukemia cell line in National Cancer Institute screening .

Case Studies

A review of synthesized oxazepin derivatives revealed numerous instances where structural modifications led to enhanced biological activities. For example:

  • Synthesis Variations : Researchers synthesized over 45 analogs based on the oxazepine scaffold and evaluated their activities against various biological targets. Some compounds showed promising results in inhibiting steroidogenic enzymes and exhibited cytotoxic effects against cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide, and how can purity be validated?

  • Methodology :

  • Route Design : Utilize palladium-catalyzed reductive cyclization or nucleophilic acyl substitution, as analogous benzoxazepine derivatives are synthesized via these pathways .
  • Key Reagents : Allyl groups and benzamide precursors require careful stoichiometric control to avoid side reactions (e.g., over-alkylation) .
  • Purity Validation : Employ HPLC (≥95% purity threshold) combined with 1^1H/13^{13}C NMR to confirm structural integrity. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodology :

  • Structural Elucidation : Single-crystal X-ray diffraction (as in ) resolves stereochemistry, while FT-IR confirms functional groups (e.g., carbonyl at ~1700 cm1^{-1}) .
  • Solubility/Stability : Use dynamic light scattering (DLS) in varied solvents (DMF, DMSO) to assess aggregation. Monitor thermal stability via TGA/DSC .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the benzoxazepine core under scalable conditions?

  • Methodology :

  • Catalytic Systems : Test DBU (1,8-diazabicycloundec-7-ene) in DMF at 20–125°C to enhance cyclization efficiency, as demonstrated in analogous syntheses .
  • Kinetic Studies : Use in-situ NMR or Raman spectroscopy to track intermediate formation and adjust reaction time/temperature .
  • Contradiction Note : Conflicting reports on optimal allyl group incorporation—some protocols favor Pd catalysts, while others use base-mediated alkylation. Pilot small-scale reactions to identify context-specific conditions .

Q. What strategies address discrepancies in spectral data interpretation for this compound?

  • Methodology :

  • Data Reconciliation : Compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian). For example, allyl proton resonances may overlap with aromatic signals, requiring 2D NMR (COSY, HSQC) for deconvolution .
  • Case Study : If 13^{13}C NMR shows unexpected carbonyl splitting, investigate rotational isomerism or crystal packing effects using variable-temperature NMR .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodology :

  • Accelerated Stability Testing : Store aliquots at 2–8°C (short-term) and –20°C (long-term) with desiccants. Monitor via LC-MS for hydrolytic or oxidative byproducts (e.g., cleavage of the oxazepinone ring) .
  • Degradation Pathways : Exposure to light/moisture may generate 3,4-dimethylbenzoic acid or allyl alcohol derivatives. Use UPLC-QTOF to identify trace impurities .

Q. What computational approaches predict the compound’s reactivity in biological or catalytic systems?

  • Methodology :

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on the benzamide moiety’s hydrogen-bonding potential.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity in Suzuki-Miyaura couplings .

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